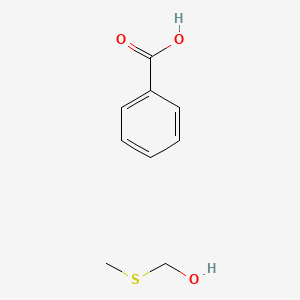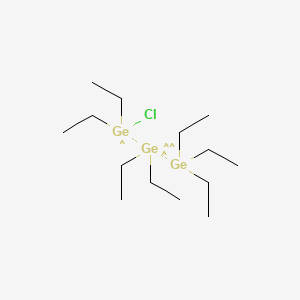![molecular formula C25H36O2 B14702199 4,4'-Methylenebis[2,6-di(propan-2-yl)phenol] CAS No. 24742-46-9](/img/structure/B14702199.png)
4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is an organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including as an additive in lubricants and polymers to enhance their stability and performance. The compound’s structure consists of two phenol groups connected by a methylene bridge, with isopropyl groups attached to the phenol rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] typically involves the condensation of 2,6-di(propan-2-yl)phenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
2C9H12O+CH2O→C19H24O2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is carried out in large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure consistent product quality. The final product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkylated or arylated derivatives
Applications De Recherche Scientifique
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Used as an additive in lubricants, fuels, and plastics to enhance their stability and performance.
Mécanisme D'action
The antioxidant activity of 4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is primarily due to its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals. This process involves the formation of phenoxyl radicals, which are stabilized by the resonance structures of the phenol rings. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-Methylenebis[2,6-di-tert-butylphenol]
- 4,4’-Methylenebis[2,6-dimethylphenol]
- 4,4’-Methylenebis[2,6-diisopropylaniline]
Uniqueness
4,4’-Methylenebis[2,6-di(propan-2-yl)phenol] is unique due to its specific isopropyl substitution pattern, which enhances its antioxidant properties compared to other similar compounds. The presence of isopropyl groups provides steric hindrance, which helps in stabilizing the phenoxyl radicals formed during the antioxidant activity, making it more effective in preventing oxidative degradation.
Propriétés
Numéro CAS |
24742-46-9 |
|---|---|
Formule moléculaire |
C25H36O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
4-[[4-hydroxy-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)phenol |
InChI |
InChI=1S/C25H36O2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17,26-27H,9H2,1-8H3 |
Clé InChI |
JDZBDNMBCLGJAP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)CC2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


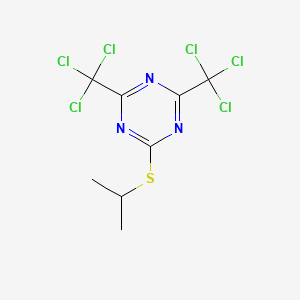
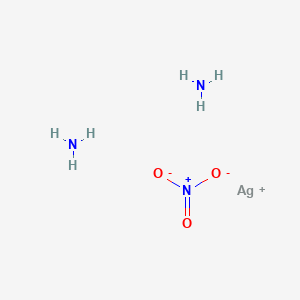
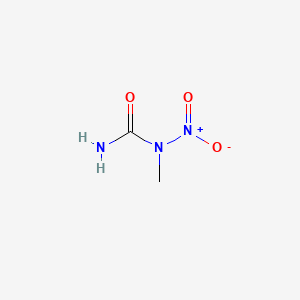
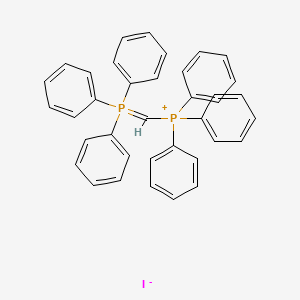

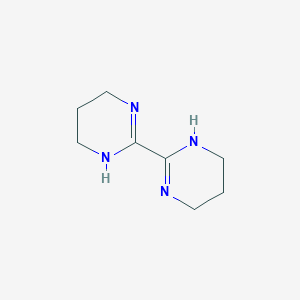
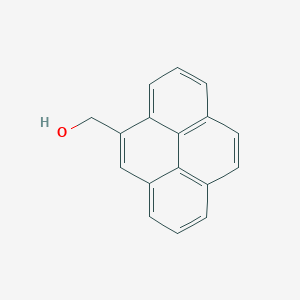
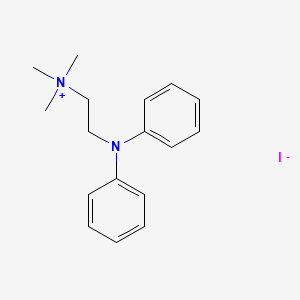

![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)
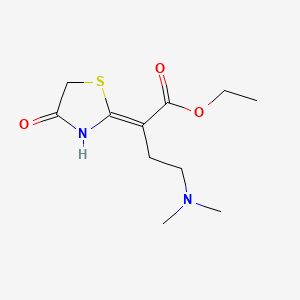
![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)
